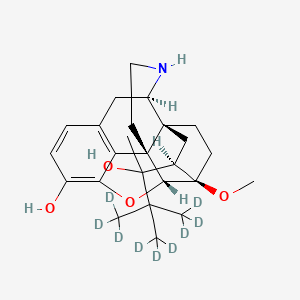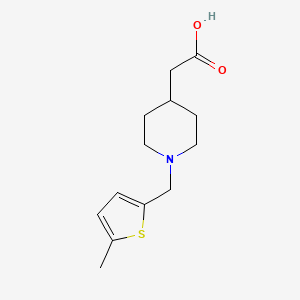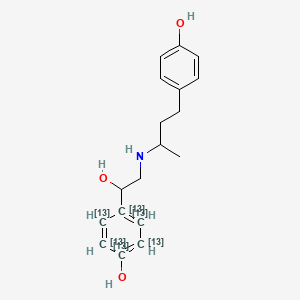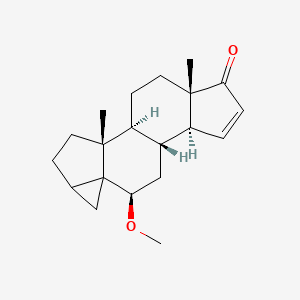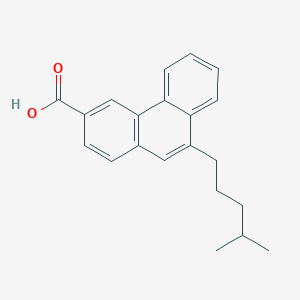
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound consists of a phenanthrene core, which is a structure made up of three fused benzene rings, with a carboxylic acid group at the 3-position and a 4-methylpentyl group at the 9-position. Phenanthrene derivatives are known for their diverse applications in organic chemistry, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylpentyl)phenanthrene-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenanthrene, followed by subsequent functional group transformations. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting acylated product can then be subjected to further reactions to introduce the 4-methylpentyl group and the carboxylic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene alcohols or aldehydes.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Scientific Research Applications
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, plastics, and other materials
Mechanism of Action
The mechanism of action of 9-(4-Methylpentyl)phenanthrene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-4-carboxylic acid: Another phenanthrene derivative with a carboxylic acid group at the 4-position.
9-Anthracenecarboxylic acid: A similar compound with an anthracene core instead of phenanthrene.
9,10-Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
9-(4-Methylpentyl)phenanthrene-3-carboxylic acid is unique due to the presence of both the 4-methylpentyl group and the carboxylic acid group on the phenanthrene core. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H22O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
9-(4-methylpentyl)phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C21H22O2/c1-14(2)6-5-7-15-12-16-10-11-17(21(22)23)13-20(16)19-9-4-3-8-18(15)19/h3-4,8-14H,5-7H2,1-2H3,(H,22,23) |
InChI Key |
RVXZSOOCKAKOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CC2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
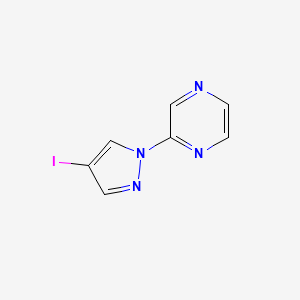
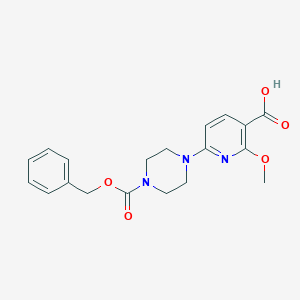
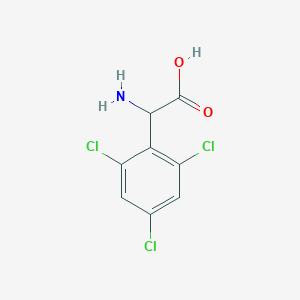
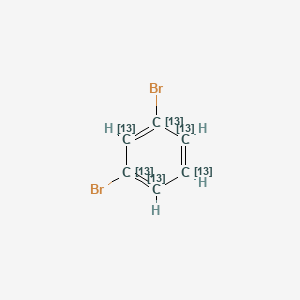

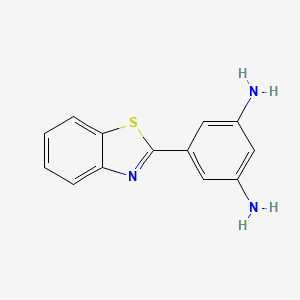
![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)
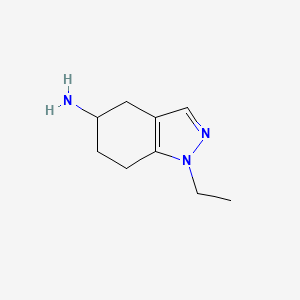
![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)
